2-Bromo-8-methoxyquinoline
Overview
Description
2-Bromo-8-methoxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer properties
Mechanism of Action
Target of Action
Quinoline derivatives, a class to which 2-bromo-8-methoxyquinoline belongs, are known to have a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities . Some 2-arylquinoline derivatives show selectivity in binding to the estrogen receptor β (ER β), which plays an important role in the development, maintenance, and function of the mammalian reproductive system .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinoline derivatives can bind selectively to certain receptors, altering their function .
Biochemical Pathways
Quinoline derivatives are known to impact a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with quinoline derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2-Bromo-8-methoxyquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to DNA and RNA, potentially affecting gene expression and cellular processes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating these pathways, this compound can affect cell function, including changes in gene expression and cellular metabolism. For example, it has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and nucleic acids, leading to changes in their activity and function . For instance, the binding of this compound to cytochrome P450 enzymes can result in either inhibition or activation of these enzymes, depending on the specific context . Additionally, it can interact with DNA and RNA, potentially leading to changes in gene expression and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion from the body . The interaction with these enzymes can also affect the metabolic flux and levels of various metabolites, potentially influencing overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound in different cellular compartments . For example, this compound has been shown to accumulate in the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound has been observed to localize in the nucleus, where it can interact with DNA and RNA, potentially affecting gene expression and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-8-methoxyquinoline typically involves the bromination of 8-methoxyquinoline. One common method is the reaction of 8-methoxyquin
Properties
IUPAC Name |
2-bromo-8-methoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-8-4-2-3-7-5-6-9(11)12-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGAJQZBICFUAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573682 | |
Record name | 2-Bromo-8-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199871-96-0 | |
Record name | 2-Bromo-8-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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